3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzothiazole moiety Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and an aldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-carboxamide: Investigated for its anticancer activity.
N-(1,3-benzothiazol-2-yl)benzamide: Studied for its anti-inflammatory effects.
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S2/c30-25(19-7-6-8-21(17-19)29-34(31,32)22-9-2-1-3-10-22)27-20-15-13-18(14-16-20)26-28-23-11-4-5-12-24(23)33-26/h1-17,29H,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXHXFWDGWNUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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